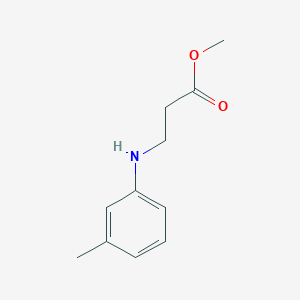

3-m-Tolylamino-propionic acid methyl ester

Description

Context and Significance in Organic Synthesis

N-Arylamino-propanoic acid methyl esters are valuable building blocks in organic synthesis due to the presence of multiple reactive sites. The secondary amine, the ester group, and the aromatic ring all offer opportunities for further functionalization. This allows for the construction of diverse molecular architectures, making them crucial precursors for compounds with potential biological activity. The synthesis of these esters often involves the Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, which is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic chemistry. nih.govresearchgate.netijsdr.org The development of efficient and selective methods for the synthesis of N-arylamino-propanoic acid methyl esters continues to be an active area of research.

Structural Classification and Nomenclature of Aminopropanoic Acid Esters

Aminopropanoic acid esters are classified based on the position of the amino group on the propanoic acid chain. They can be α-aminopropanoic acid esters (alaninates) or β-aminopropanoic acid esters (β-alaninates). The compound of focus in this article, 3-m-Tolylamino-propionic acid methyl ester, is a β-aminopropanoic acid ester.

The nomenclature of these compounds follows the IUPAC system. For "this compound," the name indicates a methyl ester of a propanoic acid. The "3-m-tolylamino" prefix specifies that a meta-tolyl group (a benzene (B151609) ring with a methyl group at position 3) is attached to the nitrogen atom, which is itself bonded to the third carbon of the propanoic acid chain.

This compound: A Detailed Profile

This section provides a comprehensive analysis of the chemical compound this compound, covering its chemical identity, synthesis, and key research findings.

Chemical Identity and Properties

Molecular Formula: C₁₁H₁₅NO₂

Molecular Weight: 193.24 g/mol

IUPAC Name: methyl 3-(m-tolylamino)propanoate

CAS Number: 1038308-39-2 researchgate.net

Canonical SMILES: CC1=CC(=CC=C1)NCCC(=O)OC

Physical and Chemical Properties

While specific experimental data for the physical properties of this compound are not widely available in the literature, some properties can be predicted based on its structure and comparison with similar compounds.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | methyl 3-(m-tolylamino)propanoate |

| CAS Number | 1038308-39-2 |

| Appearance | Expected to be an oil or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Density | Not reported |

Synthesis and Manufacturing

The primary method for the synthesis of this compound is the Michael addition of m-toluidine (B57737) to methyl acrylate (B77674). This reaction is a classic example of a conjugate addition where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated ester.

The reaction can be carried out under various conditions, including neat (solvent-free) or in the presence of a solvent. Catalysts such as acids, bases, or metal complexes can be employed to improve the reaction rate and yield. Microwave-assisted synthesis has also been shown to be an effective method for promoting Michael additions of amines to acrylates, often leading to shorter reaction times and higher yields. nih.gov

A general synthetic scheme is as follows:

m-Toluidine + Methyl acrylate → this compound

Detailed experimental procedures often involve mixing the reactants, with or without a catalyst and solvent, and heating the mixture for a specific duration. The product is then isolated and purified using techniques such as column chromatography.

Spectroscopic Data Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the m-tolyl group, the protons of the ethyl chain, the N-H proton, and the methyl ester protons. The chemical shifts (δ) and coupling patterns would be characteristic of the specific proton environments. For instance, the aromatic protons would appear in the range of δ 6.5-7.5 ppm. The methylene (B1212753) protons adjacent to the nitrogen and the carbonyl group would likely appear as triplets. The methyl group on the tolyl ring and the methyl ester group would each give a singlet. docbrown.info

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbon of the ester (around 170-175 ppm), the aromatic carbons, the aliphatic carbons of the propanoate chain, and the methyl carbons. mdpi.com

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present. Key expected absorptions include:

N-H stretch: A medium absorption band around 3300-3500 cm⁻¹.

C=O stretch (ester): A strong, sharp absorption band around 1735 cm⁻¹. researchgate.netdocbrown.info

C-N stretch: An absorption in the 1250-1350 cm⁻¹ region.

C-O stretch (ester): Strong absorptions in the 1000-1300 cm⁻¹ region.

Aromatic C-H and C=C stretches: Absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry

Mass spectrometry would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would provide further structural information, with characteristic fragments arising from the cleavage of the ester and amino groups.

Research Findings and Applications

Currently, there is a lack of specific research publications detailing the applications of this compound. However, based on the general biological activities of N-aryl-β-alanine derivatives, it can be postulated that this compound may serve as a valuable intermediate in medicinal chemistry. N-acyl alanine (B10760859) methyl esters, a related class of compounds, have been reported to exhibit antimicrobial properties. nih.gov Furthermore, N-aryl-β-alanine derivatives are investigated for a variety of biological activities, suggesting that this compound could be a precursor for the synthesis of novel bioactive molecules. Further research is needed to explore the potential applications of this specific compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 3-(3-methylanilino)propanoate |

InChI |

InChI=1S/C11H15NO2/c1-9-4-3-5-10(8-9)12-7-6-11(13)14-2/h3-5,8,12H,6-7H2,1-2H3 |

InChI Key |

CDNCZVIJJZXTKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NCCC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 M Tolylamino Propionic Acid Methyl Ester and Analogous Structures

Esterification of N-Arylamino-Propanoic Acids

The transformation of an N-arylamino-propanoic acid, such as 3-(m-tolylamino)-propionic acid, into its corresponding methyl ester is a fundamental and widely practiced reaction in organic synthesis. This can be achieved through several methods, ranging from classic acid catalysis to more modern approaches.

Acid-Catalyzed Esterification with Methanol (B129727)

The most traditional method for converting a carboxylic acid to an ester is the Fischer-Speier esterification, commonly known as Fischer esterification. masterorganicchemistry.comorganic-chemistry.org This equilibrium-controlled reaction involves heating the carboxylic acid with an excess of alcohol, in this case, methanol, in the presence of a strong acid catalyst. masterorganicchemistry.comchemguide.co.uk Common catalysts include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or gaseous hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. masterorganicchemistry.comyoutube.com The subsequent steps involve proton transfers and the elimination of a water molecule to yield the final ester. masterorganicchemistry.comorganic-chemistry.org To drive the equilibrium towards the product side, an excess of methanol is typically used, and/or the water formed during the reaction is removed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

When propanoic acid is warmed with methanol and a few drops of concentrated sulfuric acid, the corresponding ester, methyl propanoate, is formed. askfilo.com This principle is directly applicable to the synthesis of 3-m-tolylamino-propionic acid methyl ester from its parent carboxylic acid. Another effective reagent system for this transformation is trimethylchlorosilane (TMSCl) in methanol, which allows for the convenient preparation of amino acid methyl esters at room temperature in excellent yields. nih.gov

Table 1: Conditions for Acid-Catalyzed Esterification

| Catalyst System | Alcohol | Key Features | Typical Conditions |

|---|---|---|---|

| H₂SO₄ or TsOH | Methanol (excess) | Classic, reversible equilibrium. masterorganicchemistry.com | Heating/reflux with water removal. masterorganicchemistry.comchemguide.co.uk |

| Trimethylchlorosilane (TMSCl) | Methanol | Mild conditions, high yields for amino acids. nih.gov | Room temperature stirring. nih.gov |

Advanced Esterification Reagents and Conditions

Beyond traditional mineral acids, a variety of advanced reagents have been developed to facilitate esterification under milder or more selective conditions. Hafnium(IV) and Zirconium(IV) salts have been shown to effectively catalyze the direct condensation of carboxylic acids and alcohols. organic-chemistry.org Similarly, bulky diarylammonium arenesulfonates can act as selective esterification catalysts. organic-chemistry.org

For a greener and more practical approach, solid-phase catalysts are often employed. Dried Dowex H+, a cation-exchange resin, can be used, sometimes in conjunction with sodium iodide (NaI), to catalyze esterification effectively. nih.gov This system is advantageous due to its reusability, non-toxic nature, and simple work-up procedure, which involves merely filtering off the resin. nih.gov

Continuous Flow Reactor Applications in Ester Synthesis

Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering benefits such as enhanced safety, scalability, and improved heat and mass transfer. researchgate.netgoogle.com This technology is well-suited for ester synthesis. The synthesis of β-amino esters has been successfully demonstrated in continuous flow systems. For instance, lipase-catalyzed Michael addition of aromatic amines to acrylates in methanol has been performed in a continuous-flow microreactor, achieving high yields in significantly shorter residence times (e.g., 30 minutes) compared to conventional batch reactors (e.g., 24 hours). mdpi.com

Tubular reactors are particularly effective for overcoming the limitations of batch processes, enabling pilot-scale production. researchgate.net The continuous flow synthesis of β-amino crotonates, structurally related to the target compound, has been achieved by reacting a β-ketoester with amines in a tubular reactor, often without the need for an external solvent, highlighting the green aspects of this technology. researchgate.netgoogle.com

Synthesis via Michael Addition and Subsequent Modifications

An alternative and highly convergent route to this compound involves the aza-Michael addition (or conjugate addition) of an arylamine to an acrylic acid derivative. This method builds the C-N and C-C bonds of the core structure in a single key step.

Conjugate Addition of Arylamines to Acrylic Acid Derivatives

The Michael addition is a versatile reaction for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of synthesizing β-amino esters, the aza-Michael reaction involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound, such as methyl acrylate (B77674). thieme-connect.comorganic-chemistry.org

The synthesis of this compound can be achieved directly by the reaction of m-toluidine (B57737) with methyl acrylate. The reactivity in these additions is influenced by several factors. Aromatic amines, like m-toluidine, are generally less nucleophilic and thus react more slowly than aliphatic amines. thieme-connect.commst.edu The reaction can be promoted using various catalysts. Silica gel has been used as a recyclable surface to facilitate the conjugate addition of amines to electron-deficient alkenes under solvent-free conditions. thieme-connect.comthieme-connect.com Lewis acids are also known to significantly increase the reaction rate, which is particularly beneficial for less reactive aromatic amines. mst.edu More recently, copper complexes have been shown to efficiently catalyze the aza-Michael reaction between aromatic amines and α,β-unsaturated compounds at ambient temperature. organic-chemistry.org Microwave irradiation has also been employed to dramatically reduce reaction times and improve yields. nih.govresearchgate.net

Table 2: Catalysts for Aza-Michael Addition of Arylamines

| Catalyst/Promoter | Michael Acceptor | Key Advantages | Relevant Findings |

|---|---|---|---|

| Silica Gel | α,β-Unsaturated Esters | Solvent-free, recyclable catalyst. thieme-connect.comthieme-connect.com | Effective for both aliphatic and aromatic amines. thieme-connect.com |

| Lewis Acids (e.g., Yb(OTf)₃, Bi(OTf)₃) | α,β-Unsaturated Esters/Nitriles | Increases rate for less reactive amines. mst.edu | Can be substrate-selective. thieme-connect.com |

| Copper Complexes | α,β-Unsaturated Olefins | Mild conditions, high yields. organic-chemistry.org | Promoted by CuCl/phosphine (B1218219)/KOtBu system. organic-chemistry.org |

| Microwave Irradiation | α,β-Unsaturated Esters | Significant reduction in reaction time. nih.gov | Leads to increased yields and product purity. nih.govresearchgate.net |

| Lipase TL IM | Acrylates | Green reaction conditions (methanol medium). mdpi.com | Applicable in continuous-flow systems. mdpi.com |

Subsequent Hydrolysis and Esterification Sequences

The specific sequence of reactions following the initial Michael addition depends on the starting materials. If the conjugate addition is performed using acrylic acid instead of an acrylate ester, the product is 3-(m-tolylamino)-propionic acid. This intermediate must then be esterified to yield the final methyl ester, using one of the methods described in section 2.1.

Alternatively, the Michael addition might be performed with an acrylate ester other than methyl acrylate (e.g., ethyl acrylate or t-butyl acrylate). In such cases, a two-step sequence of hydrolysis followed by esterification would be necessary to obtain the desired methyl ester. Carboxylesterase-mediated hydrolysis is one method to convert acrylate esters to their corresponding acids, although this is more relevant in toxicological studies than preparative synthesis. nih.gov More commonly, standard chemical hydrolysis using aqueous acid or base would be employed. Following hydrolysis to the free acid, the compound would then be subjected to esterification with methanol as previously detailed. This multi-step approach, while less direct, offers flexibility in the choice of starting materials and reaction conditions. acs.org

Derivatization Techniques for Carboxylic Acid to Methyl Esters Applicable to Aminopropanoic Acids

The esterification of aminopropanoic acids, which contain both an amino and a carboxylic acid group, requires methods that are chemoselective or that protect the amino group from unwanted side reactions. The following sections explore established and modern techniques for the methylation of the carboxyl group in such structures.

Boron trifluoride-methanol (BF₃·MeOH) is a widely utilized reagent for the efficient preparation of methyl esters from carboxylic acids. heyigasglobal.com It functions as a strong Lewis acid catalyst. heyigasglobal.com The mechanism involves the protonation of a carbonyl oxygen atom on the carboxylic acid by the catalyst, which significantly enhances the electrophilicity of the carbonyl carbon. sigmaaldrich.comsigmaaldrich.com A molecule of methanol, acting as a nucleophile, then attacks this activated carbon. The subsequent loss of a water molecule yields the methyl ester. sigmaaldrich.comsigmaaldrich.com

This method is particularly effective for the esterification of fatty acids and can be applied to aminopropanoic acids. heyigasglobal.com The reaction is often carried out by heating the carboxylic acid with a solution of BF₃ in methanol, typically at concentrations of 10-14%. heyigasglobal.comsigmaaldrich.com To drive the reversible esterification reaction to completion, the water formed as a byproduct must be removed. sigmaaldrich.com This can be achieved by using a water scavenger like 2,2-dimethoxypropane (B42991) or by conducting the reaction at a temperature sufficient to distill off the water. sigmaaldrich.com The reaction is generally clean, with volatile by-products that are easily removed. sigmaaldrich.com However, BF₃ is a toxic and corrosive substance, requiring careful handling in a fume hood. seafdec.org Furthermore, when used in high concentrations, BF₃-methanol can cause the formation of methoxy (B1213986) artifacts from unsaturated fatty acids, a consideration for more complex substrates. usda.gov

Diazomethane (B1218177) (CH₂N₂) is a highly effective and popular methylating agent for converting carboxylic acids into their corresponding methyl esters. wikipedia.orglibretexts.org The reaction is known for being rapid, clean, and high-yielding, often requiring just the addition of the diazomethane solution to the carboxylic acid until the characteristic yellow color of diazomethane persists. masterorganicchemistry.com

The mechanism involves a two-step process. First, the acidic proton of the carboxylic acid is transferred to the diazomethane molecule, forming a methyldiazonium cation and a carboxylate anion. wikipedia.orgmasterorganicchemistry.com In the second step, the carboxylate anion acts as a nucleophile in an SN2 reaction, attacking the methyl group of the methyldiazonium cation. libretexts.org This results in the formation of the methyl ester and the liberation of nitrogen gas, a very stable leaving group, which drives the reaction to completion. libretexts.org

A significant drawback of this method is the hazardous nature of diazomethane; it is a toxic, explosive, and carcinogenic gas. wikipedia.org For safety reasons, it is almost always prepared and used as a solution in a solvent like diethyl ether and is not suitable for large-scale industrial applications without specialized precautions. wikipedia.org A critical consideration when applying this method to aminopropanoic acids is the potential for side reactions. Diazomethane can also react with the amino group, leading to N-methylation, which can be an undesired artifact. nih.gov A safer, though less reactive, alternative is trimethylsilyldiazomethane, which can provide chemo-specific methylation of the carboxyl function in N-protected α-amino acids. nih.gov

Palladium-catalyzed reactions represent a modern approach to forming carbon-carbon and carbon-heteroatom bonds. While many palladium-catalyzed reactions involving carboxylic acids proceed via decarboxylation (the loss of CO₂), there are methods that achieve functionalization without removing the carboxyl group. rsc.orgnih.gov

One such strategy is the palladium-catalyzed C-H activation directed by the carboxyl group. lookchem.com For instance, ortho-methylation of benzoic acids has been achieved using a Pd(OAc)₂ catalyst with methylboronic acid as the methyl source. lookchem.com This type of reaction does not methylate the carboxylic acid itself but rather a C-H bond on the aromatic ring, guided by the coordinating effect of the carboxyl group. lookchem.com

Direct palladium-catalyzed methylation of the carboxylic acid to an ester without decarboxylation is less common than traditional esterification methods. More frequently, palladium catalysis is employed for decarbonylative methylation, where an aroyl chloride or the carboxylic acid itself is converted to a methyl-arene, a process that involves the loss of the entire carboxyl group as carbon monoxide. rsc.orgrsc.org These advanced methods demonstrate the versatility of palladium catalysis but are generally applied for creating complex aryl-alkyl bonds rather than as a standard procedure for simple esterification. rsc.org The mechanism for these transformations is complex, often involving oxidative addition, transmetalation, and reductive elimination steps, with the specific pathway depending on the catalyst system and substrates. nih.gov

Table 1: Comparison of Methylation Techniques for Carboxylic Acids

| Feature | Boron Trifluoride-Methanol | Diazomethane | Palladium-Catalyzed (Non-Decarboxylative) |

| Reagent(s) | BF₃ in Methanol | CH₂N₂ in Ether | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Methylating Agent (e.g., MeB(OH)₂) |

| Mechanism | Lewis acid-catalyzed nucleophilic acyl substitution sigmaaldrich.com | Proton transfer followed by SN2 reaction libretexts.org | Directed C-H activation / C-C coupling lookchem.com |

| Advantages | Effective, quantitative, clean reaction sigmaaldrich.comsigmaaldrich.com | High yield, fast, simple workup, works on acidic phenols wikipedia.orgmasterorganicchemistry.com | High functional group tolerance, site-selective rsc.orglookchem.com |

| Disadvantages | Toxic reagent, potential for side reactions with unsaturated compounds seafdec.orgusda.gov | Highly toxic, explosive, potential for N-methylation side reactions wikipedia.orgnih.gov | Complex, catalyst-dependent, more common for C-H functionalization than esterification lookchem.com |

Role in Advanced Organic Synthesis and Materials Science

Precursor for the Synthesis of Complex Molecules and Fine Chemicals

The strategic placement of functional groups in 3-m-Tolylamino-propionic acid methyl ester makes it a valuable starting material for the synthesis of a variety of complex molecules and fine chemicals. The secondary amine and the ester group provide two reactive sites that can be selectively modified to build intricate molecular scaffolds.

Research in the area of fine chemicals often leverages such intermediates for the construction of molecules with specific, high-value applications. While detailed synthetic pathways originating specifically from this compound are not extensively documented in publicly available literature, the general reactivity of N-aryl-β-amino esters is well-established. These compounds can undergo a range of transformations, including N-alkylation, acylation, and reactions at the ester functionality, to yield a diverse array of derivatives. For instance, the modification of the amino group followed by transformations of the ester can lead to the synthesis of substituted amides and other functionalized molecules that are key components in pharmaceuticals, agrochemicals, and specialty chemicals.

Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and the synthesis of these ring systems is a primary focus of organic chemistry. This compound serves as a valuable precursor for the construction of various heterocyclic structures. The inherent functionality of the molecule allows for its participation in cyclization reactions to form rings containing nitrogen and potentially other heteroatoms.

One of the most prominent applications of N-aryl-β-amino esters is in the synthesis of quinolines and related heterocyclic systems. The Friedländer annulation, a classic method for quinoline (B57606) synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. tsijournals.com While direct use of this compound in this reaction is not explicitly detailed, its derivatives could potentially be transformed into suitable precursors. For example, intramolecular cyclization reactions of appropriately modified derivatives of this compound can be envisioned to form substituted quinolones or other nitrogen-containing heterocycles. nih.govresearchgate.netresearchgate.net

The general strategy involves the manipulation of the propionate (B1217596) side chain to introduce a carbonyl group or another reactive moiety that can then undergo a condensation reaction with the aromatic ring, facilitated by the activating effect of the amino group. The specific conditions for such cyclizations, including the choice of catalyst and solvent, would be critical in determining the final heterocyclic product. researchgate.net

Application as Chiral Synthons

Chirality is a critical aspect in the development of pharmaceuticals and other biologically active molecules, as the stereochemistry of a compound can dramatically influence its activity. Chiral synthons, or building blocks, are enantiomerically pure compounds that can be incorporated into a larger molecule to control its stereochemistry.

Amino acid esters are widely recognized as important chiral sources in organic synthesis. researchgate.net Although this compound is achiral, it can be a substrate for the introduction of chirality. For instance, asymmetric synthesis methodologies could be employed to create stereogenic centers within the molecule. A key intermediate in the synthesis of a fluoroquinolone antibiotic, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, highlights the importance of chiral β-amino acid derivatives. researchgate.net The stereoselective synthesis of such complex molecules often relies on the use of chiral catalysts or auxiliaries to control the formation of new stereocenters.

The development of methods for the chiral resolution of racemic mixtures of related propionic acid derivatives or the stereoselective synthesis starting from prochiral precursors could unlock the potential of this compound as a valuable chiral synthon.

Contributions to Specialty Polymer Materials

The field of polymer science is continually seeking new monomers that can impart unique properties to materials. The structure of this compound suggests its potential as a monomer or a modifying agent in the synthesis of specialty polymers. The presence of the aromatic ring, the secondary amine, and the ester group offers multiple avenues for polymerization or for grafting onto existing polymer backbones.

Condensation polymers, such as polyesters and polyamides, are a major class of materials. While there is no specific documentation on the polymerization of this compound, related compounds are known to be used in the synthesis of functional polymers. For example, poly(ortho esters) are a class of biodegradable polymers used in drug delivery systems, and their properties can be tuned by incorporating different diols and latent acids into the polymer backbone. nih.gov It is conceivable that derivatives of 3-m-Tolylamino-propionic acid could be designed to act as diols or acid-containing monomers for the synthesis of novel polyesters with tailored degradation profiles and other functionalities.

Analytical and Spectroscopic Characterization Methodologies for N Arylamino Propanoic Acid Methyl Esters

Chromatographic Techniques for Purity and Composition Analysis

Chromatographic methods are fundamental in the analysis of N-arylamino-propanoic acid methyl esters, serving to separate the target compound from starting materials, byproducts, and other impurities, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed. For compounds like 3-m-Tolylamino-propionic acid methyl ester, reversed-phase HPLC is often utilized, with a nonpolar stationary phase (such as C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). The separation is based on the differential partitioning of the sample components between the two phases.

In the synthesis of related β-amino acid esters, column chromatography is a common method for purification. researchgate.net While specific retention times for this compound are not detailed in the provided literature, the methodology for analogous compounds involves purification that precedes spectroscopic analysis, ensuring the sample is of high purity. researchgate.net

Table 1: Chromatographic Methods for N-Arylamino-Propanoic Acid Methyl Esters

| Technique | Stationary Phase | Mobile Phase (Typical) | Purpose |

|---|---|---|---|

| HPLC | C18 | Water/Acetonitrile or Water/Methanol | Purity assessment, Quantitative analysis |

| GC | Capillary columns (e.g., coated with polyethylene glycol phases) | Inert carrier gas (e.g., Helium, Nitrogen) | Separation of volatile derivatives, Purity analysis |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradients | Preparative purification |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments. For the closely related isomer, methyl 3-(p-tolylamino)propanoate, the following characteristic signals are observed: aromatic protons, a singlet for the methyl group on the tolyl ring, a singlet for the methyl ester protons, and two triplets for the methylene (B1212753) protons of the propionate (B1217596) chain. researchgate.net It is expected that the ¹H NMR spectrum of this compound would show a similar pattern, with slight variations in the chemical shifts and splitting patterns of the aromatic protons due to the meta-substitution.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For methyl 3-(p-tolylamino)propanoate, distinct signals are observed for the carbonyl carbon of the ester, the aromatic carbons, the methyl ester carbon, the tolyl methyl carbon, and the two methylene carbons. researchgate.net The ¹³C NMR spectrum of the meta-isomer is expected to show a comparable set of signals, with minor shifts in the aromatic region.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (based on p-tolyl isomer) | ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | Aromatic-H | ~6.5-7.1 | Multiplet | 4H | Ar-H | | NH | ~5.4 | Triplet | 1H | N-H | | OCH₃ | ~3.6 | Singlet | 3H | -COOCH₃ | | CH₂-N | ~3.2 | Quartet | 2H | -CH₂-NH- | | CH₂-CO | ~2.5 | Triplet | 2H | -CH₂-COO- | | Ar-CH₃ | ~2.2 | Singlet | 3H | Ar-CH₃ | | ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | | C=O | ~172 | -COO- | | Aromatic-C | ~113-147 | Ar-C | | OCH₃ | ~51 | -COOCH₃ | | CH₂-N | ~39 | -CH₂-NH- | | CH₂-CO | ~34 | -CH₂-COO- | | Ar-CH₃ | ~20 | Ar-CH₃ | Note: Data is extrapolated from the para-isomer, methyl 3-(p-tolylamino)propanoate, and is subject to minor variations for the meta-isomer. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands expected for this compound include:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine.

C-H Stretch (Aromatic and Aliphatic): Absorption bands typically appear around 3000-3100 cm⁻¹ for aromatic C-H and 2850-3000 cm⁻¹ for aliphatic C-H.

C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1735-1750 cm⁻¹, which is characteristic of the carbonyl group in a saturated ester.

C-N Stretch: This absorption is typically found in the 1250-1350 cm⁻¹ region.

C-O Stretch (Ester): Two distinct bands can often be observed for the C-O stretching vibrations of the ester group, typically in the 1000-1300 cm⁻¹ range.

Aromatic C=C Bending: Bands in the fingerprint region, typically between 690-900 cm⁻¹, can provide information about the substitution pattern of the aromatic ring.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C-N | Stretch | 1250 - 1350 | Medium |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong |

| C=C (Aromatic) | Bending | 690 - 900 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.

For the related compound, methyl 3-(p-tolylamino)propanoate, high-resolution mass spectrometry with electrospray ionization (ESI) was used to determine the exact mass of the protonated molecule [M+H]⁺. researchgate.net A similar approach would be applied to this compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group (-COOCH₃). Fragmentation of the side chain and the aromatic ring can also occur, providing further clues to the molecule's structure.

Table 4: Mass Spectrometry Data for N-Arylamino-Propanoic Acid Methyl Esters

| Analysis Type | Ionization Method | Information Obtained |

|---|---|---|

| Low-Resolution MS | Electron Ionization (EI) | Molecular ion peak, Fragmentation pattern |

| High-Resolution MS (HRMS) | Electrospray Ionization (ESI) | Exact mass, Elemental composition |

Future Research Directions and Emerging Applications

Development of Green Chemistry Approaches for Synthesis

The synthesis of amino acid esters, including 3-m-Tolylamino-propionic acid methyl ester, is increasingly being viewed through the lens of green chemistry. The goal is to develop methods that are more environmentally benign, reduce waste, and utilize safer reagents. Traditional esterification methods often rely on harsh conditions and toxic catalysts. mdpi.com

Current research in green synthesis focuses on several key areas applicable to the production of this compound:

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more sustainable alternatives is a primary goal. Glycerol (B35011), a biodegradable and renewable resource, has been successfully used as a solvent and promoter for similar organic reactions. researchgate.net Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are also gaining attention as environmentally friendly reaction media for various chemical syntheses. mdpi.com

Alternative Catalysts: The development of reusable and non-toxic catalysts is crucial. For esterification, solid acid catalysts, enzymes (lipases), and ionic liquids are being explored to replace traditional mineral acids like sulfuric acid. znaturforsch.comresearchgate.net For instance, a method using trimethylchlorosilane in methanol (B129727) has been shown to be effective for preparing amino acid methyl esters at room temperature, offering a more convenient and operationally simple procedure. mdpi.com

Energy Efficiency: The use of microwave irradiation or ultrasound as energy sources can significantly reduce reaction times and energy consumption compared to conventional heating methods. znaturforsch.com

| Green Chemistry Approach | Description | Potential Advantage for Synthesis |

| Biodegradable Solvents | Utilizing solvents like glycerol or deep eutectic solvents. researchgate.netmdpi.com | Reduces environmental impact and facilitates easier, less toxic workup procedures. |

| Heterogeneous Catalysts | Employing solid acid catalysts or immobilized enzymes. | Simplifies catalyst recovery and reuse, minimizing waste. |

| Alternative Energy Sources | Application of microwave or ultrasonic irradiation. znaturforsch.com | Accelerates reaction rates, leading to lower energy consumption and potentially higher yields. |

Exploration of Novel Catalytic Systems

The synthesis of this compound, likely proceeding through a Michael addition of m-toluidine (B57737) to methyl acrylate (B77674) or via reductive amination of a suitable keto-ester, can be significantly enhanced by novel catalytic systems. Research in this area aims to improve yield, selectivity, and reaction conditions.

Transition Metal Catalysis: Palladium-catalyzed reactions are known for their efficiency in forming C-N bonds. znaturforsch.com Novel ligand designs for palladium and other transition metals like copper and nickel could lead to catalysts with higher turnover numbers and broader substrate scope, enabling the synthesis under milder conditions.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. For a molecule like this compound, chiral phosphoric acids or bifunctional amine-thiourea catalysts could be employed to achieve high enantioselectivity, which is often crucial for biological applications.

Nanocatalysis: Nanoparticle-based catalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity. For instance, nanocomposites of metal oxides on supports like cellulose (B213188) nanocrystals have been used for ester production, demonstrating high efficiency and reusability. mdpi.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules like this compound, thereby accelerating research and development.

Quantum Mechanical Calculations: Density Functional Theory (DFT) is a widely used method to predict molecular geometries, electronic properties, and reaction mechanisms. For this compound, DFT could be used to:

Determine the most stable conformations of the molecule.

Calculate spectroscopic properties (NMR, IR) to aid in characterization.

Model the transition states of its formation reactions to understand the catalytic cycle and predict the most effective catalyst. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into their dynamic properties and interactions with other molecules, such as solvents or biological macromolecules. mdpi.com This can be particularly useful in predicting how the molecule might behave in a material matrix or at a biological interface.

Machine Learning and AI: By training algorithms on large datasets of chemical information, machine learning models can predict various properties of new molecules with remarkable accuracy. researchgate.net For this compound, such models could predict its solubility, toxicity, and potential efficacy in various applications, guiding experimental efforts.

| Computational Method | Application for this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Modeling reaction pathways for synthesis. nih.gov | Identification of optimal reaction conditions and catalyst structures. |

| Molecular Dynamics (MD) | Simulating interactions in a polymer matrix. mdpi.com | Understanding of miscibility and mechanical contributions in a composite material. |

| Machine Learning (ML) | Predicting thermophysical properties. researchgate.net | Estimation of properties like viscosity and density without experimental measurement. |

Potential in Advanced Functional Materials

The unique combination of an aromatic amine and an ester functional group in this compound makes it a promising candidate for incorporation into advanced functional materials.

Polymer Chemistry: The molecule can serve as a monomer or a functional additive in the synthesis of novel polymers. For example, it could be incorporated into polyesters or polyamides, potentially imparting specific properties such as thermal stability, altered refractive index, or improved adhesion. The synthesis of poly(amine-co-ester)s from similar bio-based monomers has been shown to create biodegradable polyesters with potential applications in gene delivery. rsc.org

Coatings and Adhesives: The amine functionality can promote adhesion to various substrates, making it a potential component in the formulation of high-performance coatings and adhesives. Its aromatic structure could also contribute to corrosion resistance and UV stability.

Self-Healing Materials: The incorporation of molecules with reversible bonds can lead to self-healing properties. While not inherent to this molecule, it could be chemically modified to include moieties that enable reversible cross-linking in a polymer network, a key feature in the design of self-healing thermoplastic polyurethanes. mdpi.com

The exploration of this compound and its derivatives is poised to contribute to significant advancements across multiple scientific disciplines, from sustainable chemical production to the creation of next-generation materials.

Q & A

Q. What analytical methods are recommended for identifying and quantifying 3-m-Tolylamino-propionic acid methyl ester in complex mixtures?

Gas chromatography-mass spectrometry (GC/MS) is the primary method for identifying and quantifying this compound. Polar capillary columns (e.g., SP™-2560 or Omegawax®) are critical for resolving co-eluting esters in complex matrices, as demonstrated in analyses of fatty acid methyl esters (FAMEs) . Retention time matching with spectral libraries (e.g., Wiley or NIST) ensures identification accuracy, but co-elution risks require secondary confirmation via orthogonal methods like LC-MS or IR spectroscopy . For quantification, internal standards (e.g., deuterated analogs) and calibration curves derived from certified FAME mixtures are recommended .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the ester’s backbone, particularly the methyl ester group (δ ~3.6 ppm for OCH₃) and aromatic protons (δ ~6.8–7.2 ppm for m-tolyl groups). Infrared (IR) spectroscopy can validate ester carbonyl stretches (~1740 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) . High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (C₁₁H₁₃NO₂, calculated [M+H]⁺ = 192.1025) .

Q. What synthetic routes are documented for this compound?

A common route involves coupling 3-amino-propionic acid derivatives with m-tolyl groups via carbodiimide-mediated reactions (e.g., DCC/NHS). For example, methyl esters of structurally similar compounds (e.g., 3-(4-chlorophenyl) derivatives) are synthesized by reacting acyl chlorides with amino acid esters in the presence of triethylamine . Post-synthesis purification via silica gel chromatography or preparative HPLC is recommended to achieve >95% purity .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability of this compound in storage?

Stability studies on analogous esters (e.g., fatty acid methyl esters) indicate degradation via hydrolysis or oxidation. Anhydrous aprotic solvents (e.g., DMSO, acetonitrile) at −20°C minimize ester bond hydrolysis. Antioxidants (e.g., BHT) are advised for long-term storage in oxygen-sensitive environments . Accelerated stability testing (e.g., 40°C/75% RH for 6 weeks) with periodic LC-MS monitoring can predict shelf-life .

Q. What strategies resolve contradictions in GC/MS data for this compound identification?

Co-elution with structurally similar esters (e.g., phenylacetate derivatives) is a common issue . Use orthogonal methods:

Q. What in vitro assays are suitable for studying the biological activity of this compound?

Given its structural similarity to bioactive esters (e.g., tormentic acid methyl ester), consider:

- Enzyme inhibition assays : Target amidases or esterases using fluorogenic substrates .

- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY) tracks intracellular localization via confocal microscopy .

- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa or HepG2) assess therapeutic potential .

Q. How can isotopic labeling (¹³C or ²H) of this compound enhance metabolic pathway analysis?

Isotope-ratio mass spectrometry (IRMS) tracks labeled compounds in metabolic studies. For example, ¹³C-labeled methyl groups enable tracing of ester hydrolysis products in microbial cultures. Stable isotope-resolved metabolomics (SIRM) protocols, validated for FAMEs, can be adapted using δ¹³C-calibrated reference materials .

Methodological Notes

- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for m-tolyl derivatives .

- Safety Protocols : Handle under inert atmospheres (N₂/Ar) to prevent oxidation; review SDS for amine-related hazards .

- Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.